



# Application Notes and Protocols for In Vitro Glucose Uptake Assay Using Nidulin

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Nidulin**, a secondary metabolite produced by Aspergillus species, has emerged as a promising pharmacological agent for its potential role in glucose metabolism.[1] This document provides a detailed protocol for an in vitro glucose uptake assay using **Nidulin**, designed for researchers in academia and the pharmaceutical industry. The protocol is based on established methodologies and findings from recent scientific literature, which demonstrate that **Nidulin** stimulates glucose uptake in a dose- and time-dependent manner.[1][2]

**Nidulin**'s mechanism of action involves the activation of the IRS-AKT signaling pathway, leading to the translocation of glucose transporters GLUT4 and GLUT1 to the cell membrane. [1] Notably, its effect is additive to that of insulin and metformin and persists even in insulinresistant conditions.[1] This makes **Nidulin** a person of interest for the development of novel therapeutics for metabolic disorders such as type 2 diabetes.

This application note provides a comprehensive guide to performing a 2-deoxy-D-[<sup>3</sup>H]glucose (2-DG) uptake assay in L6 myotubes to evaluate the efficacy of **Nidulin**.

# Key Experimental Protocols Cell Culture and Differentiation



L6 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO<sub>2</sub>. To induce differentiation into myotubes, the growth medium is replaced with DMEM containing 2% horse serum once the cells reach approximately 80% confluency. The differentiation medium is changed every two days, and the cells are typically ready for experiments after 5-7 days of differentiation.

## 2-Deoxy-D-[3H]glucose (2-DG) Uptake Assay

This protocol is adapted from studies investigating the effect of **Nidulin** on glucose uptake in L6 myotubes.[1]

#### Materials:

- Differentiated L6 myotubes in 24-well plates
- Nidulin (dissolved in DMSO)
- Krebs-Ringer-Phosphate-HEPES (KRPH) buffer (136 mM NaCl, 4.7 mM KCl, 1.25 mM MgSO<sub>4</sub>, 1.25 mM CaCl<sub>2</sub>, 20 mM HEPES, pH 7.4)
- 2-deoxy-D-[<sup>3</sup>H]glucose ([<sup>3</sup>H]2-DG)
- Insulin (positive control)
- Metformin (positive control)
- Phloretin (glucose transporter inhibitor)
- 0.5 M NaOH
- Scintillation cocktail
- Scintillation counter

### Procedure:



- Serum Starvation: Differentiated L6 myotubes are serum-starved in DMEM for 3-4 hours prior to the assay.
- Pre-incubation: Wash the cells twice with warm KRPH buffer.
- Treatment: Incubate the cells with KRPH buffer containing the desired concentrations of **Nidulin**, insulin (e.g., 100 nM), metformin (e.g., 1 mM), or vehicle (DMSO) for the specified time (e.g., 16 hours for **Nidulin**, 30 minutes for insulin).[1][3]
- Glucose Uptake: Add [³H]2-DG (e.g., 0.5 μCi/mL) to each well and incubate for 10 minutes at 37°C.
- Termination: Stop the uptake by washing the cells three times with ice-cold KRPH buffer containing 25 mM phloretin.
- Cell Lysis: Lyse the cells by adding 0.5 M NaOH to each well and incubating for 30 minutes at room temperature.
- Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Protein Quantification: Determine the protein concentration in parallel wells using a standard method (e.g., BCA protein assay) to normalize the glucose uptake data.

### **Data Presentation**

The following tables summarize the quantitative data on the effect of **Nidulin** on glucose uptake as reported in the literature.

Table 1: Dose-Dependent Effect of **Nidulin** on 2-DG Uptake in L6 Myotubes[1]



Nidulin Concentration (μg/mL)	Relative 2-DG Uptake (%)
0 (Control)	100
5	~120
10	~140
20	~155

Table 2: Time-Dependent Effect of 11.27 µM **Nidulin** on 2-DG Uptake in 3T3-L1 Adipocytes[2]

Incubation Time (hours)	Relative 2-DG Uptake (%)
0 (Control)	100
3	~125
6	~140
12	~160
16	~175

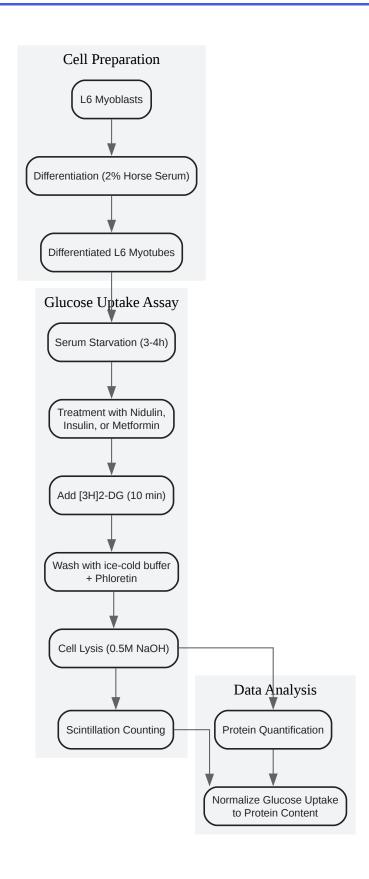
Table 3: Additive Effect of **Nidulin** with Insulin and Metformin on 2-DG Uptake in L6 Myotubes[1][3]

Treatment	Relative 2-DG Uptake (%)
Control	100
Insulin (100 nM)	162
Metformin (1 mM)	148
Nidulin (20 μg/mL)	155
Nidulin + Insulin	~210 (approx. 130% increase over insulin alone)
Nidulin + Metformin	~192 (approx. 130% increase over metformin alone)



# Visualizations Experimental Workflow for In Vitro Glucose Uptake Assay



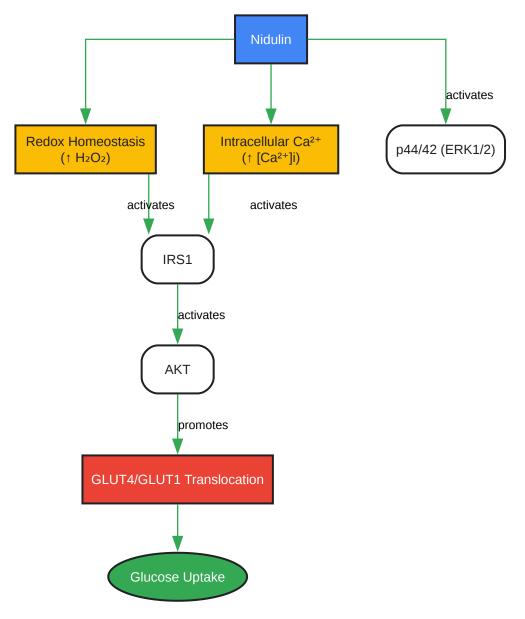


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Experimental workflow for the in vitro glucose uptake assay.



# Signaling Pathway of Nidulin-Stimulated Glucose Uptake



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Signaling pathway of **Nidulin**-stimulated glucose uptake.

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### References

- 1. Nidulin stimulates glucose uptake in myotubes through the IRS-AKT pathway and alters redox balance and intracellular calcium PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
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